Product packaging for 2-(Chloromethyl)thiophene(Cat. No.:CAS No. 765-50-4)

2-(Chloromethyl)thiophene

Cat. No.: B1266113
CAS No.: 765-50-4
M. Wt: 132.61 g/mol
InChI Key: FUOHKPSBGLXIRL-UHFFFAOYSA-N
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Description

Historical Context and Discovery of 2-(Chloromethyl)thiophene

The history of this compound is intrinsically linked to that of its parent heterocycle, thiophene (B33073). Thiophene itself was discovered in 1882 by Viktor Meyer. Following this, efforts to functionalize the thiophene ring began. The first preparation of this compound was reported as early as 1886. google.com

Early synthetic procedures involved the reaction of 2-thienylcarbinol with hydrogen chloride. orgsyn.org Another significant historical method, which became a standard procedure, was the chloromethylation of thiophene using formaldehyde (B43269) and concentrated hydrochloric acid, a method detailed by Blicke and Burckhalter in 1942. google.comorgsyn.orgresearchgate.net This reaction involves the electrophilic substitution of the thiophene ring. These early methods, while foundational, were often associated with the formation of byproducts and challenges in purification. google.com Despite these challenges, the successful synthesis of this compound opened the door for the exploration of a vast number of thiophene derivatives.

Significance of this compound in Contemporary Chemical Science

The primary significance of this compound in modern chemistry lies in its role as a versatile building block. The reactivity of the chloromethyl group allows it to readily participate in nucleophilic substitution reactions, enabling the attachment of the thienyl moiety to a wide array of other molecules. smolecule.com

Key Application Areas:

Pharmaceutical Synthesis : Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. pensoft.netmdpi.com this compound is a key intermediate for introducing the thiophene scaffold into potential drug candidates. google.comgoogle.com For example, it is used in the synthesis of compounds evaluated as COX-2 inhibitors and other biologically active molecules. mdpi.com

Materials Science : The thiophene ring is a fundamental component of many organic semiconducting materials due to its ability to support charge delocalization. researchgate.net this compound and its derivatives, such as 2,5-bis-(Chloromethyl)-thiophene, are used as precursors for synthesizing conjugated oligomers and polymers. researchgate.netacs.org These materials are crucial for applications in organic photovoltaics (OPV) and organic field-effect transistors (OFETs). researchgate.net

Agrochemicals : Similar to its role in pharmaceuticals, the compound serves as an intermediate in the production of new agrochemicals, such as insecticides and pesticides. guidechem.combeilstein-journals.org

The reactivity of the C-Cl bond in the chloromethyl group is central to its utility, making it a preferred starting material for creating new carbon-carbon and carbon-heteroatom bonds.

Research Trajectories and Emerging Trends

Current and future research involving this compound is focused on refining its synthesis and expanding its applications into novel areas of science and technology.

Improved Synthetic Routes : A significant trend is the development of more efficient, safer, and environmentally friendly methods for producing this compound. This includes patented processes that aim to improve yield and reduce the formation of difficult-to-separate byproducts, such as using a ketone-containing compound as a reaction medium. google.com Modern methods also include the conversion of 2-thiophenemethanol (B153580) to the target compound using reagents like methanesulfonyl chloride or thionyl chloride under controlled conditions. researchgate.netchemicalbook.com

Advanced Materials : There is growing interest in using this compound derivatives to create highly functional organic electronic materials. Research is focused on synthesizing precisely structured thiophene-based polymers and oligomers for next-generation flexible electronics, sensors, and solar cells. researchgate.netacs.org

Medicinal Chemistry : In drug discovery, the focus is on using this compound to build complex molecular architectures that can interact with specific biological targets. mdpi.com This includes its use in synthesizing novel heterocyclic systems and as a fragment in fragment-based drug design. For instance, derivatives are being investigated for their potential as kinase inhibitors. The trifluoromethylated analogue, 2-(Chloromethyl)-5-(trifluoromethyl)thiophene, is also being explored for its unique electronic properties in creating new potential pharmaceuticals. smolecule.com

The ongoing exploration of this compound's reactivity and its incorporation into new molecular frameworks ensures its continued importance in advancing chemical science.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,5-bis-(Chloromethyl)-thiophene
2-(Chloromethyl)-5-(trifluoromethyl)thiophene
2-Thienylcarbinol
2-Thiophenecarbonyl chloride
3,4,5-Trichloro-2-thiophenecarbonyl Chloride
Formaldehyde
Hydrogen chloride
Methanesulfonyl chloride
Thionyl chloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClS B1266113 2-(Chloromethyl)thiophene CAS No. 765-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)thiophene
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InChI

InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FUOHKPSBGLXIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227307
Record name 2-(Chloromethyl)thiophene
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Molecular Weight

132.61 g/mol
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CAS No.

765-50-4
Record name 2-(Chloromethyl)thiophene
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Record name 2-(Chloromethyl)thiophene
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Record name 2-(Chloromethyl)thiophene
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Record name 2-(chloromethyl)thiophene
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Record name 2-(CHLOROMETHYL)THIOPHENE
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Synthetic Methodologies for 2 Chloromethyl Thiophene and Its Derivatives

Established Synthetic Routes for 2-(Chloromethyl)thiophene

The primary and most established method for the synthesis of this compound is the direct chloromethylation of thiophene (B33073). This process involves the reaction of thiophene with formaldehyde (B43269) and hydrochloric acid. orgsyn.orgsmolecule.com

Chloromethylation of Thiophene using Formaldehyde and Hydrochloric Acid

This synthetic route is a cornerstone in the production of this compound. It is a well-documented procedure, though it requires careful control of reaction conditions to ensure optimal yield and purity. orgsyn.org

The chloromethylation of thiophene proceeds via an electrophilic aromatic substitution mechanism. dur.ac.uk Under acidic conditions, formaldehyde is protonated, which enhances the electrophilicity of the carbonyl carbon. The electron-rich thiophene ring then attacks this activated species. wikipedia.org The resulting intermediate alcohol is subsequently converted to the corresponding chloride in the presence of hydrochloric acid. wikipedia.org The process is catalyzed by the acidic environment, which facilitates the formation of the reactive chloromethylating agent. It is proposed that chloromethyl intermediates, such as chloromethyl carbocations, are generated and attack the thiophene ring. dur.ac.uk

To maximize the yield of this compound and minimize the formation of byproducts, optimization of several reaction parameters is crucial.

Maintaining a low reaction temperature is critical to prevent side reactions, such as polymerization and the formation of bis-(2-thienyl)methane. orgsyn.orgevitachem.com The optimal temperature range for the chloromethylation of thiophene is generally between 0°C and 10°C. evitachem.comgoogle.com Temperatures below this range can significantly slow down the reaction, while higher temperatures can lead to increased byproduct formation and decomposition of the desired product. orgsyn.orgevitachem.com

The use of keto compounds, such as methyl isobutyl ketone, as additives has been shown to improve the selectivity and yield of the reaction. google.com These additives can help to stabilize the reactive intermediates and reduce the formation of unwanted byproducts like bis-thienyl derivatives. The volumetric ratio of thiophene to the keto-containing compound can be varied, with a preferred ratio of 1:1 to 1:3, and a more specific preferred ratio of 1:2.0-2.6. google.com

Table 1: Effect of Keto Compound Additives on Reaction Byproducts

AdditiveEffect on ByproductsSource
Methyl Isobutyl KetoneReduces bis-thienyl by-products
General Keto CompoundsStabilize intermediates, improving selectivity google.com

The molar ratio of the reactants plays a significant role in the outcome of the synthesis. A commonly employed and preferred molar ratio is approximately 1.0 mole of thiophene to 1.0-1.3 moles of aqueous hydrochloric acid, 0.75-1.0 mole of hydrogen chloride gas, and 1.0 mole of paraformaldehyde. google.com In some procedures, paraformaldehyde is used as a substitute for aqueous formaldehyde solution, which can allow for easier temperature control. orgsyn.org

Table 2: Optimized Stoichiometric Ratios for this compound Synthesis

ReactantMolar RatioSource
Thiophene1.0 google.com
Aqueous Hydrochloric Acid1.0 - 1.3 google.com
Hydrogen Chloride Gas0.75 - 1.0 google.com
Paraformaldehyde1.0 google.com

Management of By-products (e.g., 2,5-Dichloromethylthiophene, Bis-thienyl Methane)

Strategies for By-product Minimization:

Several strategies have been developed to manage the formation of these unwanted substances.

Use of Keto Compounds: The addition of a compound containing a keto group, such as methyl isobutyl ketone, has been shown to significantly reduce the formation of bis-thienyl by-products. google.com These keto compounds are thought to stabilize intermediates, thus improving the selectivity of the reaction. One patented process highlights that conducting the chloromethylation of thiophene in the presence of a keto-containing compound results in a purer product with the 3-chloromethylthiophene isomer content well below 0.3 mass%. google.com

Temperature Control: Maintaining a low reaction temperature, typically between 0°C and 10°C, is crucial for minimizing polymerization and other side reactions that lead to by-product formation. google.com

Phase Transfer Catalysis: In subsequent reactions, such as the conversion to nitrile derivatives, the use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide can improve the conversion rate. google.com

A gas chromatography analysis of a reaction mixture where methyl isobutyl ketone was used as an additive revealed the following composition (by area %): google.com

CompoundArea %
Thiophene30.3%
This compound61%
3-Chloromethylthiophene0.2%
2,5-Dichloromethylthiophene1.1%
Bis-thienyl Methane6.7%
Chloromethyl-bis-thienyl methane0.2%

This data demonstrates that while the desired product is the major component, significant amounts of by-products are still formed and require separation. google.com Fractional distillation under reduced pressure is a common method to purify this compound from these by-products. orgsyn.org

Scale-up Considerations for Industrial Production

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations to ensure safety, efficiency, and consistent product quality.

Key Scale-up Factors:

Continuous Flow Reactors: For large-scale production, continuous flow reactors are often employed. evitachem.com This technology allows for superior control over reaction parameters such as temperature and mixing, which is vital for managing the exothermic nature of the chloromethylation reaction and minimizing by-product formation. evitachem.com

Heat Management: The chloromethylation reaction is exothermic, and the ability to dissipate heat becomes a limiting factor on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. catsci.com Careful monitoring and control of the reaction temperature, often within the range of -15°C to +20°C (optimally 0°C to +10°C), are essential to prevent runaway reactions. google.comgoogle.com

Reagent Addition and Molar Ratios: The rate of addition of reagents, particularly gaseous hydrogen chloride, must be carefully controlled to ensure nearly complete absorption. orgsyn.org The molar ratio of reactants is also optimized for industrial processes. A preferred molar ratio is: Thiophene: aqueous hydrochloric acid: hydrogen gas: para-formaldehyde = 1.0 : 1.0-1.3 : 0.75-1.0 : 1.0. google.comgoogle.com

Process Variants: Different process variants can be advantageous for large-scale production. For instance, a mixture of thiophene and a keto-containing compound can be saturated with hydrogen chloride gas before the addition of a formaldehyde and hydrochloric acid mixture. google.com

Material Availability and Cost: The commercial availability and cost of starting materials and reagents are paramount for industrial-scale synthesis. catsci.com

Atom Economy: Processes with higher atom economy are favored to reduce waste and cost. This involves choosing lower molecular weight reagents where possible. catsci.com

Synthesis via 2-Thienylcarbinol and Hydrogen Chloride

An alternative synthetic route to this compound involves the reaction of 2-thienylcarbinol (also known as thiophen-2-ylmethanol) with a chlorinating agent. orgsyn.orgorgsyn.org One specific method involves dissolving 2-thiophenemethanol (B153580) and diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM). chemicalbook.com The mixture is cooled, and methanesulfonyl chloride (MsCl) is added. chemicalbook.com This reaction proceeds at room temperature to yield this compound. chemicalbook.com

ReactantRole
2-ThiophenemethanolStarting Material
Diisopropylethylamine (DIEA)Base
Dichloromethane (DCM)Solvent
Methanesulfonyl Chloride (MsCl)Chlorinating Agent

This method provides an alternative to the direct chloromethylation of thiophene, which can be advantageous in certain contexts, although the direct chloromethylation of thiophene with formaldehyde and hydrogen chloride remains a common approach. orgsyn.org

Advanced and Novel Synthetic Approaches to this compound Analogues

Recent research has focused on developing more sophisticated and efficient methods for the synthesis of functionalized thiophene derivatives, often utilizing this compound as a key building block.

Palladium-Catalyzed Reactions for Functionalized Thiophene Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex organic molecules, and these reactions have been successfully applied to thiophene chemistry. This compound and its derivatives can serve as electrophilic partners in these transformations.

For instance, palladium-catalyzed reactions are used for the annulative π-extension of naphthalene (B1677914) derivatives with heteroarenes like 2-methylthiophene, leading to the functionalization of C-H bonds at the C2 and C3 positions of the thiophene ring. beilstein-journals.org Palladium catalysis has also been instrumental in the unsymmetrical homocoupling of thiophenes through the activation of carbon-sulfur bonds. rsc.org Furthermore, palladium-catalyzed reactions of this compound with allyltributylstannane (B1265786) can lead to either allylated dearomatization products or allylated heteroarenes, depending on the specific reaction conditions. evitachem.com

Strategies for Dearomatization of Thiophenes involving 2-(Chloromethyl)thiophenes

The dearomatization of aromatic compounds is a valuable strategy for the synthesis of three-dimensional molecules from flat, readily available starting materials. Thiophenes, due to their aromatic stability, present a challenge for dearomatization. nih.gov However, several methods have been developed to achieve this transformation, with some involving this compound derivatives.

Catalytic asymmetric dearomatization (CADA) is a particularly powerful approach for creating chiral cyclic molecules. escholarship.org This can be achieved through various catalytic systems.

A notable example of thiophene dearomatization involves the palladium-catalyzed reaction of 2-(chloromethyl)thiophenes with allenyltributylstannane. researchgate.net This reaction exhibits a remarkable solvent-dependent selectivity. researchgate.netorcid.org

In a coordinating solvent like acetonitrile , the reaction selectively undergoes propargylative dearomatization, yielding exclusively propargylic compounds in good yields. researchgate.net

In a non-coordinating solvent such as dichloromethane , the reaction favors the formation of allenic compounds as the major products, with only a small amount of the propargylic isomers. researchgate.net

This solvent-controlled selectivity provides a valuable method for accessing either propargylated or allenylated dearomatized thiophene derivatives from a common set of starting materials. researchgate.net The reaction proceeds under mild conditions and various palladium catalysts, such as Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂, have been shown to be effective. researchgate.net

Allenylative Dearomatization

A notable synthetic strategy involves the palladium-catalyzed allenylative dearomatization of 2-(chloromethyl)thiophenes. Research has demonstrated that reacting 2-(chloromethyl)thiophenes with allenyltributylstannane in the presence of a palladium catalyst leads to dearomatized products. researchgate.net This reaction's outcome is highly dependent on the solvent used, a factor that critically influences the product distribution. researchgate.net

Solvent Effects on Reaction Selectivity and Product Distribution (e.g., Acetonitrile vs. Dichloromethane)

The choice of solvent plays a pivotal role in the palladium-catalyzed reaction between 2-(chloromethyl)thiophenes and allenyltributylstannane, dictating whether the major product is an allenic or propargylic compound. researchgate.net

In a coordinating solvent like acetonitrile, the reaction selectively yields propargylic compounds. researchgate.net Conversely, when the reaction is carried out in a non-coordinating solvent such as dichloromethane, the primary products are allenic compounds, accompanied by smaller quantities of the propargylic isomers. researchgate.net This solvent-dependent selectivity allows for controlled synthesis of either product type. The reactivity of silyloligothiophene has been observed to change by two orders of magnitude when switching from dichloromethane to acetonitrile. doi.org

The influence of solvent polarity on reaction kinetics and mechanisms has been a subject of detailed study. For instance, in the electropolymerization of poly(thiophene), the nucleation and growth processes are significantly affected by the solvent. In acetonitrile, the mechanism involves two-dimensional instantaneous nucleation followed by three-dimensional progressive nucleation. In dichloromethane, a similar but distinct mechanism with an instantaneous three-dimensional nucleation step is observed. researchgate.net

Table 1: Solvent Effects on Dearomatization of 2-(Chloromethyl)thiophenes

Solvent Catalyst Reagent Major Product Minor Product Reference
Acetonitrile Palladium Allenyltributylstannane Propargylic Compounds None researchgate.net
Dichloromethane Palladium Allenyltributylstannane Allenic Compounds Propargylic Compounds researchgate.net

Synthesis of Fused Thiophene Systems utilizing this compound

This compound is a valuable precursor for the synthesis of fused thiophene systems. One approach involves the reaction of 2-thiophene carboxylic acid with sulfuric acid and methanol (B129727) to produce 2-thiophene methyl ester. This ester is then chloromethylated using chloromethyl methyl ether in the presence of a catalyst like tin (IV) chloride or zinc (II) chloride to yield di-(methylchloro)-2-thiophene methyl ester. google.com Subsequent treatment with sodium sulfide (B99878) in methanol can lead to the formation of fused thienothiophene structures. google.com

Another strategy for creating fused systems is through the reaction of 2-(chloromethyl)-1,3,4-thiadiazoles or -1,3,4-oxadiazoles with thioacetic acid in the presence of a base like diisopropylethylamine (DIPEA). dntb.gov.ua Additionally, multi-ring fused 2-pyridones can be synthesized from a precursor with both formyl and chloromethylene substituents, which reacts with various nucleophiles to form different heterocyclic ring systems. diva-portal.org

One-Pot Synthetic Methods for this compound Derivatives

One-pot syntheses offer an efficient route to highly substituted thiophene derivatives. A three-component reaction involving acetyl acetone, phenyl isothiocyanate, and 2-chloromethyl derivatives in the presence of potassium carbonate can produce tetra-substituted thiophenes in reasonable yields. researchgate.net Another one-pot method for synthesizing furan-2,5-dicarboxaldehyde and thiophene-2,5-dicarboxaldehyde in high yields involves the dimetalation of furan (B31954) and thiophene. scispace.com

Synthesis of Positional Isomers and Multi-Chlorinated Thiophene Derivatives

Synthesis of 2-Chloro-3-(chloromethyl)thiophene (B22618)

The synthesis of 2-chloro-3-(chloromethyl)thiophene is commonly achieved through the chloromethylation of 2-chlorothiophene (B1346680). One method involves reacting 2-chlorothiophene with formaldehyde and hydrochloric acid using a catalyst such as zinc chloride at room temperature. nbinno.com Another approach utilizes phase-transfer catalysis with tetrabutylammonium bromide, paraformaldehyde, and concentrated hydrochloric acid to achieve high yields. nbinno.comgoogle.com Ionic liquids have also been employed as catalysts to improve reaction efficiency. google.com For instance, using 1-butyl-3-methylimidazolium bromide as a catalyst with paraformaldehyde and concentrated hydrochloric acid at 40°C for 7 hours can yield 85.0% of 2-chloro-3-(chloromethyl)thiophene. google.com

Table 2: Synthesis of 2-Chloro-3-(chloromethyl)thiophene

Starting Material Reagents Catalyst Temperature Time Yield Reference
2-Chlorothiophene Formaldehyde, Conc. HCl Zinc Chloride Room Temp - - nbinno.com
2-Chlorothiophene Paraformaldehyde, Conc. HCl Tetrabutylammonium Bromide 40°C - 77.6% google.com
2-Chlorothiophene Paraformaldehyde, Conc. HCl 1-Butyl-3-methylimidazolium Bromide 40°C 7 hours 85.0% google.com

Synthesis of 2-Chloro-5-(chloromethyl)thiophene

2-Chloro-5-(chloromethyl)thiophene is another important derivative. It has been used in the synthesis of various compounds, including certain imidazole-containing molecules. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The synthesis of this isomer can be achieved through the chloromethylation of 2-chlorothiophene.

Synthesis of 2,5-bis(Chloromethyl)thiophene (B1599725)

2,5-bis(Chloromethyl)thiophene is a key intermediate in the synthesis of various thiophene derivatives, ranging from pharmaceuticals to materials science applications. Its synthesis is primarily achieved through the chloromethylation of thiophene, a reaction that can unfortunately be accompanied by the formation of byproducts.

One common method for the synthesis of 2,5-bis(chloromethyl)thiophene involves the reaction of thiophene with formaldehyde and hydrogen chloride. However, this reaction is known to produce a significant amount of this compound as the main product, with 2,5-bis(chloromethyl)thiophene being a byproduct. google.comgoogle.comgoogle.com The yield and purity of the desired product can be influenced by various factors, including the reaction conditions and the presence of catalysts. For instance, a method described in a patent involves the slow addition of a mixture of cold concentrated aqueous hydrochloric acid and cold aqueous formaldehyde solution, saturated with hydrogen chloride gas, to thiophene at -10°C, maintaining the temperature below +1°C. This process yielded 61.8% of this compound, with 2,5-bis(chloromethyl)thiophene as a significant byproduct. google.com

Another approach to synthesize 2,5-bis(chloromethyl)thiophene derivatives is through the chloromethylation of substituted thiophenes. For example, 3,4-dibromo-2,5-bis(chloromethyl)thiophene has been prepared by the chloromethylation of 3,4-dibromothiophene (B32776). kyushu-u.ac.jp This dibrominated derivative is reported to be more stable than its non-brominated counterpart and serves as a versatile intermediate for the synthesis of other 3,4-dibromo-2,5-bis-substituted thiophenes via nucleophilic substitution reactions. kyushu-u.ac.jp The reaction of 3,4-dibromothiophene with paraformaldehyde and anhydrous zinc chloride in carbon tetrachloride, followed by the introduction of hydrogen chloride gas, yields 3,4-dibromo-2,5-bis(chloromethyl)thiophene. kyushu-u.ac.jp

The table below summarizes a synthetic route for a derivative of 2,5-bis(chloromethyl)thiophene.

Starting Material Reagents Product Yield Reference
3,4-DibromothiopheneParaformaldehyde, Anhydrous Zinc Chloride, Hydrogen Chloride Gas in Carbon Tetrachloride3,4-Dibromo-2,5-bis(chloromethyl)thiophene30% kyushu-u.ac.jp

It is important to note that the direct synthesis of 2,5-bis(chloromethyl)thiophene is often challenging due to the concurrent formation of the mono-substituted product and other byproducts like bis(2-thienyl)methane. google.comresearchgate.net Therefore, reaction conditions must be carefully controlled to maximize the yield of the desired disubstituted product.

The reactivity of 2,5-bis(chloromethyl)thiophene makes it a valuable precursor for a variety of compounds. For instance, it can be converted to 2,5-thiophenedicarboxaldehyde (B1296998) through methods like the Kröhnke reaction. oup.comoup.combiocompare.com This dialdehyde (B1249045) is a useful building block in the synthesis of more complex molecules. oup.comoup.combiocompare.com Furthermore, 2,5-bis(chloromethyl)thiophene and its derivatives can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups at the 2 and 5 positions of the thiophene ring. kyushu-u.ac.jpscispace.com

Reactivity and Reaction Mechanisms of 2 Chloromethyl Thiophene

Electrophilic Nature and Nucleophilic Substitution Reactions

The core of 2-(Chloromethyl)thiophene's reactivity lies in the electrophilic character of the methylene carbon atom bonded to the chlorine. The chlorine atom, being highly electronegative, polarizes the carbon-chlorine bond, making the carbon atom susceptible to attack by electron-rich species known as nucleophiles. This reactivity facilitates nucleophilic substitution reactions, which are fundamental to its application in synthesis. masterorganicchemistry.com

The replacement of the chloromethyl group typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ucsb.edulibretexts.org In this single-step process, the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride ion (the leaving group) departs. libretexts.org

The reaction can be generalized as follows: Nu:⁻ + Th-CH₂-Cl → [Nu---CH₂(Th)---Cl]ᵟ⁻ → Nu-CH₂-Th + Cl⁻ (where Th = 2-thienyl and Nu = Nucleophile)

This mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the this compound and the nucleophile. libretexts.org

Reaction with Amines: When primary or secondary amines are used as nucleophiles, they attack the chloromethyl group to form a new carbon-nitrogen bond. This results in the formation of (thienylmethyl)amines. An excess of the amine is often required, as it also acts as a base to neutralize the hydrogen chloride produced during the reaction. youtube.com

Reaction with Thiols: In a similar fashion, thiols or their conjugate bases (thiolates) can act as potent sulfur-based nucleophiles. The reaction with this compound yields thienylmethyl thioethers.

A documented example of this reactivity is the reaction of this compound with sodium cyanide, where the cyanide ion acts as the nucleophile to produce 2-thiopheneacetonitrile. google.com

The reactivity of 2-halomethylthiophenes in nucleophilic substitution reactions is heavily influenced by the nature of the halogen atom, which functions as the leaving group. The ability of a leaving group to depart is related to its stability as an anion. Better leaving groups are the conjugate bases of strong acids.

Consequently, the order of reactivity for 2-halomethylthiophenes is: 2-Iodomethylthiophene > 2-Bromomethylthiophene > this compound

This trend is due to the decreasing stability and increasing basicity of the halide anions (I⁻ > Br⁻ > Cl⁻). The carbon-iodine bond is the weakest and longest, making iodide the best leaving group, while the carbon-chlorine bond is the strongest of the three, rendering this compound the least reactive in this series.

Table 1: Comparative Reactivity of 2-Halomethylthiophenes in Nucleophilic Substitution

CompoundLeaving GroupRelative ReactivityReason
2-IodomethylthiopheneIodide (I⁻)HighestWeakest C-X bond; most stable anion.
2-BromomethylthiopheneBromide (Br⁻)IntermediateIntermediate C-X bond strength and anion stability.
This compoundChloride (Cl⁻)LowestStrongest C-X bond; least stable anion.

Oxidation and Reduction Reactions of this compound

While specific studies focusing solely on the oxidation and reduction of this compound are not extensively detailed in the reviewed literature, the reactivity of the thiophene (B33073) ring itself provides insights. The sulfur atom in thiophene can be oxidized to form thiophene-S-oxides or thiophene-S,S-dioxides using oxidizing agents like hydrogen peroxide or peroxy acids. nih.gov These S-oxides are often unstable and can act as reactive dienes in Diels-Alder reactions. nih.gov

Conversely, the thiophene ring can be reduced, although this often requires harsh conditions that may affect the chloromethyl group. Catalytic hydrogenation can lead to the saturation of the ring, forming tetrahydrothiophene derivatives. However, such conditions might also lead to the hydrogenolysis (reductive cleavage) of the carbon-chlorine bond. The dearomatization of thiophenes is a known strategy for creating three-dimensional molecules from flat aromatic precursors.

Participation in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and thiophene derivatives are often used in these transformations.

The Suzuki–Miyaura cross-coupling reaction typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. While aryl and vinyl halides are the most common substrates, benzylic halides can also participate.

Research has demonstrated the viability of using halomethylthiophene derivatives in Suzuki couplings. For instance, 2-bromo-5-(bromomethyl)thiophene has been successfully coupled with various aryl boronic acids. nih.govresearchgate.net In this specific case, the reaction is regioselective, with the palladium catalyst preferentially undergoing oxidative addition with the aryl bromide over the bromomethyl group. nih.gov This is because the oxidative addition to an aryl halide is generally faster than to a benzylic halide. nih.gov

While chlorides are generally less reactive than bromides in Suzuki couplings, the use of specialized palladium catalysts with electron-rich ligands can facilitate the coupling of aryl chlorides. rsc.org By extension, this compound could potentially serve as a coupling partner under optimized conditions, although it would be expected to be less reactive than its bromo and iodo counterparts.

Reactions Leading to Heterocyclic Compounds

This compound is a key starting material for the synthesis of more complex heterocyclic systems. Its ability to alkylate a wide range of nucleophiles allows for the construction of new rings fused to or substituted with the thienyl group.

A notable application is in the preparation of thieno[2,3-b]thiophene derivatives. guidechem.com Furthermore, it serves as a crucial intermediate in the synthesis of the antifungal agent Tioconazole. The synthesis involves an O-alkylation reaction, a type of nucleophilic substitution, where an alcohol attacks the electrophilic carbon of a this compound derivative to form a key ether linkage within the final heterocyclic structure. nbinno.com

Table 2: Summary of Reactions for this compound

Reaction TypeReagent/PartnerProduct TypeMechanism
Nucleophilic SubstitutionAmines, Thiols, CyanideThienylmethyl amines, ethers, etc.SN2
Suzuki–Miyaura CouplingAryl Boronic AcidsAryl-substituted thiophenesCatalytic Cycle
Heterocycle FormationVarious nucleophilesFused or substituted heterocyclesNucleophilic Substitution

Formation of Thieno[2,3-b]thiophene Derivatives

This compound is a versatile reagent in organic synthesis, serving as a key building block for the creation of more complex heterocyclic systems. guidechem.com One of its notable applications is in the synthesis of thieno[2,3-b]thiophene derivatives. guidechem.com Thienothiophenes, which consist of two fused thiophene rings, are aromatic, bicyclic compounds that are subjects of significant academic research. wikipedia.org

The reactivity of this compound stems from the chloromethyl group attached to the thiophene ring. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This reactivity allows for the construction of the second fused thiophene ring through cyclization reactions. In a typical synthetic approach, this compound can be reacted with a thiophene derivative containing a suitable nucleophile, leading to the formation of the fused thieno[2,3-b]thiophene core structure. These derivatives are of interest for their potential applications in optical and electronic systems, as well as in the pharmaceutical field as potential antitumor, antiviral, and antiglaucoma drugs. nih.gov

Table 1: Isomers of Thienothiophene

Isomer NameCAS RNMelting/Boiling PointAppearance
Thieno[3,2-b]thiophene251-41-256.0-56.5 °CWhite solid
Thieno[2,3-b]thiophene250-84-0102 °C at 16 mmHgColorless oil
Thieno[3,4-b]thiophene250-65-77.0-7.5 °CColorless oil

This table presents the basic physical properties of the three stable constitutional isomers of thienothiophene. wikipedia.org

Synthesis of Coumarin-Triazole-Thiophene Hybrids

Molecular hybridization is a strategy in medicinal chemistry where two or more pharmacophores are combined into a single molecule. This can lead to compounds with enhanced affinity, better efficacy, or novel biological activities. Hybrids incorporating coumarin, triazole, and thiophene moieties are of particular interest due to the diverse pharmacological profiles of these individual heterocyclic systems. nih.govnih.gov

In the synthesis of these complex hybrids, this compound can serve as the "thiophene-methyl" component. The synthetic route often involves the reaction of this compound with a pre-synthesized molecule containing both coumarin and triazole rings, along with a nucleophilic functional group. For instance, a coumarin-triazole derivative bearing a thiol (-SH) group can react with this compound. The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This nucleophilic substitution reaction forms a stable thioether linkage, covalently connecting the thiophene moiety to the coumarin-triazole scaffold.

A representative reaction is the synthesis of a novel coumarin-triazole-thiophene hybrid by reacting 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one. nih.gov While in this specific example the chloromethyl group is on the coumarin, the reverse reaction, where a chloromethyl group on the thiophene reacts with a nucleophilic coumarin-triazole, follows the same fundamental chemical principle.

Polymerization and Oligomerization Tendencies

Decomposition and Polymerization under Specific Conditions

This compound is known to be an unstable compound with a significant tendency to decompose, particularly upon storage. orgsyn.org This instability can manifest as polymerization or resinification, often accompanied by the liberation of hydrogen chloride (HCl) gas. orgsyn.org Heating the compound can accelerate this decomposition, potentially leading to a pressure buildup from the evolved HCl gas and causing violent rupture of sealed containers. orgsyn.orgcymitquimica.com

Instances of explosive decomposition during storage have been reported, even when the compound is kept cold and in the dark. orgsyn.org The decomposition process is characterized by the material darkening, frothing, and ultimately forming a resin-like polymer. orgsyn.org The underlying mechanism involves the elimination of HCl, which can catalyze further polymerization of the reactive thiophene species. This inherent instability necessitates careful handling and storage, and the material should not be stored for extended periods. orgsyn.org

Table 2: Decomposition Characteristics of this compound

ConditionObservationResult
Storage (especially prolonged)Darkening, liberation of HClFrothing, resinification (polymerization)
Heating in a closed containerExpansion, gas evolutionPotential for violent rupture/explosion

This table summarizes the observed decomposition behaviors of this compound under different conditions. orgsyn.orgcymitquimica.com

Strategies for Stabilization to Prevent Decomposition

Given its inherent instability, strategies have been developed to mitigate the decomposition and polymerization of this compound. These methods are crucial for its safe storage and handling.

Two primary strategies for stabilization are:

Addition of a Stabilizer: Immediately after distillation, the purified this compound can be stabilized by adding a small amount of a basic compound. Dicyclohexylamine, at a concentration of 1–2% by weight, has been shown to be an effective stabilizer. orgsyn.org The amine acts as an acid scavenger, neutralizing any traces of hydrogen chloride that may form, thereby inhibiting the acid-catalyzed decomposition and polymerization pathway. orgsyn.org

Conversion to a More Stable Derivative: If the compound is intended for use in subsequent reactions where the chloromethyl group's reactivity is key, it can be converted into a more stable, solid derivative for storage. A common method is to react it with hexamethylenetetramine to form the corresponding hexamethylenetetrammonium salt. orgsyn.org This salt is significantly more stable than the free chloromethyl compound and can be easily stored. The this compound can be regenerated from this salt when needed for a chemical synthesis. orgsyn.org

Regular inspection of the stored material for signs of decomposition, such as significant darkening, is recommended. If decomposition has begun but is not too advanced, restabilization and redistillation may allow for the recovery of pure material. orgsyn.org

Spectroscopic Characterization and Structural Elucidation of 2 Chloromethyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(chloromethyl)thiophene, both ¹H-NMR and ¹³C-NMR provide definitive information about its atomic connectivity.

The ¹H-NMR spectrum of this compound provides clear signals corresponding to the protons of the chloromethyl group and the thiophene (B33073) ring. The protons of the chloromethyl (-CH₂Cl) group are characteristically deshielded by the adjacent electronegative chlorine atom and the aromatic thiophene ring. This results in a singlet appearing in the range of δ 4.5–5.0 ppm. The protons on the thiophene ring appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing chloromethyl substituent.

¹H-NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-CH₂Cl~4.78Singlet
H5~7.35Doublet of doublets
H3~7.05Doublet of doublets
H4~6.98Doublet of doublets

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon framework of the molecule. The spectrum shows five distinct signals, one for the chloromethyl carbon and four for the carbons of the thiophene ring. The carbon of the -CH₂Cl group typically resonates at approximately 40.0 ppm. The aromatic carbons of the thiophene ring appear in the range of δ 125–142 ppm.

¹³C-NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C2~141.5
C5~127.3
C3~128.0
C4~126.2
-CH₂Cl~40.0

Mass Spectrometry (MS) for Molecular Ion Peak Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular formula is C₅H₅ClS, corresponding to a molecular weight of approximately 132.61 g/mol nih.govguidechem.com. The mass spectrum exhibits a characteristic molecular ion peak (M⁺) at an m/z value corresponding to this mass. A key feature is the presence of an M+2 peak at m/z ≈ 134, which is approximately one-third the intensity of the M⁺ peak chemguide.co.uk. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes chemguide.co.uk.

Key Mass Spectrometry Data for this compound

Ionm/z ValueRelative IntensitySignificance
[M]⁺ (with ³⁵Cl)~132100%Molecular Ion
[M+2]⁺ (with ³⁷Cl)~134~33%Confirms presence of one Chlorine atom

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum displays several key absorption bands that confirm the molecular structure. Aromatic C-H stretching vibrations of the thiophene ring are observed above 3000 cm⁻¹ libretexts.org. The C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. A crucial absorption for this molecule is the C-Cl stretching vibration, which is expected in the range of 850-550 cm⁻¹ libretexts.org.

Characteristic IR Absorption Bands for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (-CH₂)3000 - 2850
Aromatic C=C Stretch1600 - 1400
C-Cl Stretch850 - 550

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiophene and its derivatives are known to exhibit strong absorption in the ultraviolet region due to π → π* transitions within the aromatic ring researchgate.netrsc.org. For this compound, the substitution on the thiophene ring influences the energy of these transitions. The spectrum is expected to show a primary absorption band (λₘₐₓ) in the range of 230-240 nm, which is characteristic of the thiophene chromophore.

UV-Vis Spectroscopic Data for this compound

Transition TypeApproximate λₘₐₓ (nm)
π → π*~235

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. However, a search of crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. Computational models and data from related thiophene derivatives suggest a planar geometry for the thiophene ring, which is characteristic of aromatic heterocycles nih.gov. The chloromethyl group is attached to the C2 position, with bond lengths and angles consistent with a tetrahedral carbon atom.

Computational Chemistry and Theoretical Studies of 2 Chloromethyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comisres.org It is widely employed to predict molecular properties, including optimized geometry, electronic energies, and reactivity indices. DFT calculations for thiophene (B33073) derivatives are typically performed using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-(chloromethyl)thiophene, computational models are expected to show a planar geometry for the thiophene ring, which is characteristic of aromatic heterocycles. ingentaconnect.comcu.edu.eg The chloromethyl group, attached to the C2 position, will have its own geometric parameters consistent with a tetrahedral carbon atom.

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. In thiophene derivatives, these frontier orbitals are often delocalized over the π-system of the thiophene ring. beilstein-journals.orgresearchgate.net

Table 1: Representative Calculated Geometrical and Electronic Parameters for Substituted Thiophenes (Note: Data is illustrative, based on typical values for thiophene derivatives from DFT studies, as specific published data for this compound is scarce.)

ParameterTypical Calculated ValueReference/Context
Bond Lengths (Å) jchps.com
C=C (thiophene ring)1.36 - 1.38 nih.gov
C-C (thiophene ring)1.42 - 1.44 nih.gov
C-S (thiophene ring)~1.74 nih.gov
C-Cl (chloromethyl)~1.79
Bond Angles (°)
C-S-C (thiophene ring)~91-92 nih.gov
Electronic Properties (eV)
EHOMO-5.8 to -6.5 researchgate.netthesciencepublishers.com
ELUMO-1.8 to -2.4 researchgate.netthesciencepublishers.com
HOMO-LUMO Gap (ΔE)~4.0 researchgate.netresearchgate.net

Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from the energies of frontier molecular orbitals (HOMO and LUMO) that help quantify the reactivity of a molecule. acs.orgacs.org These descriptors predict how a molecule will behave in a chemical reaction. The key descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A hard molecule has a large HOMO-LUMO gap. ias.ac.in

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Soft molecules are more reactive. jddtonline.info

Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. jchps.comscielo.br

Electrophilicity Index (ω): Represents the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = χ² / (2η). thesciencepublishers.com

These parameters are crucial for understanding the electrophilic or nucleophilic nature of this compound and predicting its reaction pathways.

Table 2: Illustrative Global Reactivity Descriptors for a Thiophene Derivative (Note: These values are calculated for illustrative purposes using representative HOMO/LUMO energies from the table above.)

DescriptorFormulaIllustrative Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.15
Chemical Hardness (η)(ELUMO - EHOMO) / 22.00
Chemical Softness (S)1 / η0.50
Electronegativity (χ)4.15
Electrophilicity Index (ω)μ² / (2η)4.31

Molecular Electrostatic Potential (MEP) Mapping for Reactive Centers

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. acs.org It is mapped onto the electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying reactive sites:

Red/Yellow regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, poor in electrons. These are sites susceptible to nucleophilic attack. acs.org

Green regions: Indicate neutral or zero potential.

For this compound, the MEP map would likely show a region of negative potential (red/yellow) associated with the electron-rich sulfur atom and the π-system of the thiophene ring. researchgate.net Conversely, the hydrogen atoms and, significantly, the carbon of the chloromethyl group would exhibit positive potential (blue), identifying the -CH₂Cl group as a primary site for nucleophilic substitution reactions. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. isres.orguni-bonn.de

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. nih.govnih.gov For this compound, characteristic calculated frequencies would include C-H stretching of the aromatic ring, C-S stretching of the thiophene ring (typically 600-700 cm⁻¹), and C-Cl stretching of the chloromethyl group (typically 550-850 cm⁻¹). biointerfaceresearch.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgmdpi.com These theoretical shifts are valuable for assigning peaks in experimental NMR spectra. For this compound, predictions would show distinct signals for the three non-equivalent protons on the thiophene ring and the two protons of the chloromethyl group.

Table 3: Typical Predicted Spectroscopic Data for the this compound Moiety (Note: Based on data for related thiophene derivatives.)

Spectroscopy TypeFunctional Group/AtomTypical Predicted ValueReference/Context
Vibrational (IR) Frequencies (cm⁻¹)
Aromatic C-H stretch3000 - 3100 biointerfaceresearch.com
Thiophene C-S stretch600 - 700
C-Cl stretch550 - 850
NMR Chemical Shifts (ppm)
¹H NMRThiophene ring protons6.5 - 7.5
¹H NMR-CH₂Cl protons4.5 - 5.0
¹³C NMRThiophene ring carbons125 - 145 acs.org

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pensoft.net It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target. The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on binding energy. researchgate.net

Ligand-Protein Binding Affinity Predictions

While no specific docking studies for this compound itself are prominently published, numerous studies have been conducted on more complex derivatives synthesized from it. These derivatives often target enzymes implicated in cancer, inflammation, and bacterial infections. The this compound moiety serves as a critical building block or pharmacophore that facilitates binding.

Docking simulations predict the binding affinity, usually expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. For instance, derivatives of this compound have been docked into enzymes like cyclooxygenase-2 (COX-2) and DNA gyrase, showing favorable binding affinities that suggest inhibitory potential.

Table 4: Representative Molecular Docking Results for Complex Thiophene Derivatives (Note: This table shows examples of binding affinities for complex molecules derived from thiophene precursors, as this compound itself is typically a reactant, not the final docked ligand.)

Thiophene Derivative ClassProtein Target (PDB Code)Predicted Binding Affinity (kcal/mol)Reference/Context
Tetrasubstituted ThiophenesCOX-2 (1CX2)-7.7 to -9.6
Benzo[b]thiophene DerivativesDNA GyraseFavorable Binding Interactions
Oxadiazole-Thiophene HybridsVarious Bacterial/Fungal Enzymes-7.9 to -9.4 researchgate.net
Coumarin-Triazole-Thiophene HybridsSARS-CoV-2 Proteins (e.g., PLpro)High Affinity (Comparable to Remdesivir) acs.org

Identification of Key Biological Targets

Theoretical studies are instrumental in identifying the potential biological targets of thiophene derivatives. By modeling the interactions between these compounds and biological macromolecules, researchers can predict binding affinities and mechanisms of action, guiding the development of new therapeutic agents. jchemrev.com

One area of investigation has been the interaction of thiophene derivatives with proteins implicated in cancer. A theoretical docking study evaluated the interaction of several thiophene analogues with the breast cancer gene 1 (BRCA-1) associated protein. ccij-online.org The study used the 3pxb protein structure as a model for BRCA-1. The results indicated that specific thiophene derivatives could bind to key amino acid residues on the protein surface, suggesting a potential inhibitory effect on the biological activity of BRCA-1. ccij-online.org The binding of these compounds is thought to depend on their unique chemical characteristics and the resulting thermodynamic parameters of the complex formation. ccij-online.org

Thiophene DerivativeInteracting Amino Acid Residues on 3pxb (BRCA-1)Predicted Inhibition Constant (Ki)
Compound 11Leu1679, Ile1680, Arg1699, Ala1700, Leu1701, Lys1702, Leu1705, Gln1779Similar to Niraparib (control drug)
Compound 13Leu1679, Ile1680, Arg1699, Ala1700, Leu1701, Lys1702, Leu1705, Gln1779Similar to Niraparib (control drug)
Compound 16Leu1679, Ile1680, Arg1699, Ala1700, Leu1701, Lys1702, Leu1705, Gln1779Similar to Niraparib (control drug)
Compound 18Leu1679, Ile1680, Arg1699, Ala1700, Leu1701, Lys1702, Leu1705, Gln1779Similar to Niraparib (control drug)
Compound 20Leu1679, Ile1680, Arg1699, Ala1700, Leu1701, Lys1702, Leu1705, Gln1779Similar to Niraparib (control drug)

This table summarizes data from a theoretical docking study on thiophene derivatives and their interaction with the BRCA-1 associated protein surface. ccij-online.org

In another study, a thiophene-based compound, 2-hydroxy-4-phenylthiophene-3-carbonitrile, was investigated as a potential antagonist for Programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. acs.org Computational docking and biophysical studies, including 1D and 2D NMR spectra, confirmed that these thiophene derivatives structurally interact with human PD-L1. acs.org These findings highlight the power of computational models in identifying and validating the interaction of thiophene scaffolds with significant biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For thiophene derivatives, MD simulations provide detailed insights into their conformational flexibility and their dynamic interactions with biological targets or surfaces.

In the context of drug discovery, MD simulations have been used to study the interaction between a novel coumarin-triazole-thiophene hybrid compound and several proteins from the SARS-CoV-2 virus. researchgate.net After an initial molecular docking to predict the binding pose, a 50-nanosecond MD simulation was performed to analyze the stability of the compound-protein complex. The results showed that the thiophene-containing compound formed the most stable and efficient interaction with the Papain-like protease (PLpro), a key enzyme for viral replication. researchgate.net

MD simulations are also applied in materials science to understand corrosion inhibition mechanisms. Simulations can model the adsorption of inhibitor molecules, such as thiophene derivatives, onto a metal surface. These studies help visualize how the inhibitor molecules arrange themselves on the surface to form a protective film, providing a molecular-level understanding of the inhibition process. nih.gov

Application AreaSystem StudiedPurpose of MD SimulationKey Findings
Drug DiscoveryThiophene-hybrid compound and SARS-CoV-2 proteins (e.g., PLpro)To assess the stability of the ligand-protein complex over time. researchgate.netThe thiophene hybrid forms a stable complex with PLpro, indicating potential inhibitory activity. researchgate.net
Corrosion InhibitionSchiff base inhibitors on a steel surface in an acidic environmentTo investigate the adsorption behavior and protective film formation. nih.govSimulations show how inhibitor molecules adsorb onto the steel surface, explaining the inhibition mechanism. nih.gov

This table presents examples of how Molecular Dynamics simulations are applied to study thiophene-containing compounds.

Quantum Chemical Studies of Corrosion Inhibition Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the corrosion inhibition properties of organic molecules, including thiophene derivatives. jocpr.comchimicatechnoacta.ru These studies correlate the electronic properties of the inhibitor molecule with its efficiency in protecting metals like carbon steel from corrosion. jocpr.com

The mechanism of inhibition is often explained by the molecule's ability to adsorb onto the metal surface, which involves the transfer of electrons. Key parameters calculated through DFT help to elucidate this process:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal. jocpr.com

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower E(LUMO) value suggests a greater ability to accept electrons from the metal surface. jocpr.com

Energy Gap (ΔE = E(LUMO) - E(HOMO)) : A small energy gap indicates higher reactivity of the molecule, which generally leads to stronger adsorption and better inhibition efficiency. chimicatechnoacta.ru

Dipole Moment (μ) : A higher dipole moment can increase the adsorption of the inhibitor on the metal surface. jocpr.com

Global Hardness (η) and Softness (S) : Hard molecules have a large energy gap, while soft molecules have a small energy gap. Soft molecules are generally more reactive and thus better corrosion inhibitors. jocpr.comchimicatechnoacta.ru

Theoretical studies on thiophene derivatives have shown that their electronic properties, governed by the thiophene ring and its substituents, make them effective corrosion inhibitors. jocpr.com The sulfur atom in the thiophene ring, along with other heteroatoms like nitrogen or oxygen in its derivatives, can act as active centers for adsorption on the steel surface. chimicatechnoacta.ruacs.org DFT calculations help identify the specific sites on the molecule that are most likely to be involved in nucleophilic and electrophilic attacks, further clarifying the interaction mechanism. jocpr.com

Quantum Chemical ParameterSignificance in Corrosion Inhibition
E(HOMO) Higher values indicate a better electron-donating ability, leading to stronger adsorption. jocpr.comchimicatechnoacta.ru
E(LUMO) Lower values indicate a better electron-accepting ability, facilitating back-donation from the metal. jocpr.comchimicatechnoacta.ru
Energy Gap (ΔE) A smaller gap suggests higher chemical reactivity and generally better inhibition efficiency. chimicatechnoacta.ru
Dipole Moment (μ) Higher values can enhance the adsorption process on the metal surface. jocpr.com
Global Softness (S) Higher values (corresponding to a smaller energy gap) indicate greater reactivity and better inhibition potential. jocpr.comchimicatechnoacta.ru
Fraction of Electrons Transferred (ΔN) Indicates the tendency of the molecule to donate electrons to the metal surface. jocpr.com

This table outlines key quantum chemical parameters calculated via DFT and their role in predicting the effectiveness of a corrosion inhibitor.

Applications of 2 Chloromethyl Thiophene in Advanced Materials and Medicinal Chemistry

Building Block in Organic Synthesis for Complex Thiophene (B33073) Derivatives

2-(Chloromethyl)thiophene is a pivotal intermediate in organic synthesis, valued for its role as a versatile building block in the creation of more complex thiophene derivatives. guidechem.com With the chemical formula C5H5ClS, this compound's utility stems from its distinct functional groups: a thiophene ring and a reactive chloromethyl group. guidechem.com The thiophene ring provides aromaticity and electron-rich characteristics, while the presence of a chlorine atom on the methyl group allows for selective chemical reactions. guidechem.com

The reactivity of the carbon-chlorine bond in the chloromethyl group is central to its function, making it a preferred starting material for establishing new carbon-carbon and carbon-heteroatom bonds. This reactivity allows it to participate in various reactions as either a nucleophile or an electrophile, depending on the specific synthetic context. guidechem.com Consequently, this compound is frequently utilized as a key reagent in the preparation of diverse heterocyclic compounds, including thieno[2,3-b]thiophene derivatives. guidechem.com Its adaptability makes it an indispensable tool for chemists developing novel compounds with specific, desired properties for a range of applications. guidechem.com

Role in Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends significantly into the applied fields of medicinal and agricultural chemistry, where it serves as a crucial intermediate. guidechem.comnbinno.com Its structure is foundational in the synthesis of numerous pharmaceuticals and agrochemicals. guidechem.com In the agrochemical sector, it acts as an intermediate for producing new insecticides and pesticides. pmarketresearch.com Similarly, in the pharmaceutical industry, it is a key precursor in the synthesis of a wide array of bioactive compounds. guidechem.comnbinno.com The thiophene moiety is a recognized pharmacophore, and its incorporation into molecules often imparts valuable biological properties. nih.govrsc.org

The compound's role as an intermediate is critical for building the molecular architecture of various active ingredients. google.comgoogle.com Researchers utilize this compound to explore new synthetic pathways and to construct complex molecules, contributing to advancements in both pharmaceutical and chemical sciences. nbinno.com

Precursor for Active Pharmaceutical Ingredients (APIs) (e.g., 2-Thienyl ethylamine)

This compound is a well-established starting material for several Active Pharmaceutical Ingredients (APIs). google.comgoogle.com A prominent example of its application is in the synthesis of 2-thienylethylamine. google.comgoogle.com This amine is itself a valuable intermediate for the pharmaceutical industry. google.comgoogle.com The synthesis pathway often involves converting this compound into 2-thienyl-acetonitrile, which is then reduced to yield 2-thienylethylamine. google.comgoogle.com This resulting compound is a key component in the production of various pharmaceutical drugs. google.comgoogle.com

Development of Novel Drug Scaffolds

The thiophene ring, which can be introduced into a molecule using this compound, serves as a fundamental scaffold in the development of new drugs. mdpi.com Thiophene derivatives are particularly attractive for drug development due to their wide range of pharmacological properties. mdpi.com The substitution of a carbon atom with sulfur in the aromatic ring alters the electronic distribution and molecular geometry, which can enhance the reactivity and biological potential of the resulting derivatives. mdpi.com

In medicinal chemistry, heterocyclic structures like thiophene are widely distributed and possess significant biological activity, leading chemists to use them in the discovery of novel drugs. mdpi.com For instance, thiophene carboxamide scaffolds have emerged as a promising basis for new anticancer agents. mdpi.com The ability to functionalize the thiophene core allows for the creation of diverse molecular libraries aimed at identifying new therapeutic leads.

Synthesis of Compounds with Potential Biological Activities

Thiophene derivatives, synthesized using precursors like this compound, are known to exhibit a broad spectrum of biological activities. rsc.orgpharmaguideline.com These activities include antimicrobial and anticancer properties, making the thiophene nucleus a subject of intense research in medicinal chemistry. rsc.orgpharmaguideline.com

The thiophene scaffold is present in several antimicrobial drugs. Thiophene derivatives have demonstrated both antibacterial and antifungal activities. nih.gov For example, a study on newly synthesized ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed significant antimicrobial potential. nih.gov One compound from this series, labeled S1, was identified as a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. nih.gov Another compound, S4, showed excellent antifungal activity against Candida albicans and Aspergillus niger. nih.gov

Another research effort focused on synthesizing thiophene-based heterocycles from thiophene-2-carbohydrazide and testing them against various microbial strains. nih.gov A notable finding was a spiro–indoline–oxadiazole derivative that displayed high activity against Clostridium difficile, with minimum inhibitory concentration (MIC) values between 2 and 4 μg/ml. nih.gov This compound was particularly interesting because it showed no activity against other tested bacteria, suggesting a potential for targeted therapy that would not affect normal microbiota. nih.gov

Antimicrobial Activity of Selected Thiophene Derivatives
CompoundTarget OrganismActivity TypeMIC Value (µM/ml)Reference
S1 DerivativeS. aureus, B. subtilis, E. coli, S. typhiAntibacterial0.81 nih.gov
S4 DerivativeC. albicans, A. nigerAntifungal0.91 nih.gov
Spiro–indoline–oxadiazoleC. difficileAnticlostridial2-4 µg/ml nih.gov

Thiophene derivatives have gained substantial interest as potential anticancer agents. researchgate.net The aromatic and planar nature of the thiophene ring can enhance binding to biological receptors, and its structure allows for functionalization to improve selectivity and potency against cancer cells. researchgate.net

Numerous studies have focused on the synthesis and cytotoxic evaluation of novel thiophene-based compounds.

A series of thiophene-based chalcone derivatives was synthesized and screened against human breast (MCF-7), prostate (PC-3), and lung (A549) cancer cell lines. researchgate.net One derivative, 15e , showed a promising IC50 value of 6.3±0.9 μM and induced apoptosis in A549 lung cancer cells. researchgate.net

In another study, chlorothiophene-based chalcone analogs were synthesized and tested. Compounds C4 and C6 exhibited the strongest toxicity against WiDr colorectal cancer cells, with IC50 values of 0.77 and 0.45 µg/mL, respectively, while showing promising selectivity toward normal cells.

The synthesis of novel thiophene analogues via a multicomponent reaction yielded compounds that were evaluated for cytotoxicity against HepG2, A2780, and A2780CP cell lines. nih.govresearchgate.net An amino-thiophene derivative, 15b , demonstrated significant growth inhibition of A2780 and A2780CP cells with IC50 values of 12±0.17 µM and 10±0.15 µM, respectively. nih.govresearchgate.net

Research on thiophene carboxamide scaffolds produced four novel compounds, with MB-D2 proving to be the most cytotoxic against A375 (melanoma), HT-29 (colorectal cancer), and MCF-7 (breast cancer) cell lines. mdpi.com This compound was found to activate caspases 3/7, induce mitochondrial depolarization, and decrease ROS production, with high selectivity for cancer cells over normal cells. mdpi.com

Cytotoxic Activity of Selected Thiophene Derivatives Against Cancer Cell Lines
CompoundCancer Cell LineIC50 ValueReference
15e (Thiophene-chalcone)A549 (Lung)6.3±0.9 μM researchgate.net
C4 (Chlorothiophene-chalcone)WiDr (Colorectal)0.77 µg/mL
C6 (Chlorothiophene-chalcone)WiDr (Colorectal)0.45 µg/mL
15b (Amino-thiophene)A2780 (Ovarian)12±0.17 µM nih.govresearchgate.net
A2780CP (Ovarian)10±0.15 µM nih.govresearchgate.net
MB-D2 (Thiophene carboxamide)A375, HT-29, MCF-7Significant Cytotoxicity mdpi.com
Antiviral Agents (e.g., SARS-CoV-2 protein interactions)

The emergence of viral pandemics has accelerated the search for novel antiviral agents, and thiophene derivatives have emerged as a promising class of compounds. nih.govgoogle.com Recent studies have highlighted the potential of thiophene-containing molecules as inhibitors of key viral enzymes, including those of the SARS-CoV-2 virus. rsc.orgnih.govresearchgate.net

Specifically, thiophene-fused γ-lactams have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. rsc.orgnih.govresearchgate.net These compounds act as covalent inhibitors, forming a reversible bond with the cysteine residue in the active site of the protease. nih.gov The hydrophobic thiophene ring is proposed to bind within the S2 pocket of the Mpro, contributing to the inhibitory activity. nih.gov The synthesis of such thiophene-fused lactams can potentially start from this compound, which provides a reactive handle to construct the fused ring system.

Furthermore, broader studies on coronaviruses have shown that thiophene and its analogs can inhibit the papain-like protease (PLpro) of both MERS-CoV and SARS-CoV. researchgate.net This suggests that the thiophene scaffold is a valuable starting point for the development of broad-spectrum antiviral drugs. The ability of this compound to serve as a precursor for a variety of substituted thiophenes makes it a relevant tool in the synthesis of libraries of compounds for antiviral screening.

Table 2: Thiophene Derivatives as Antiviral Agents

Compound ClassTarget Virus/EnzymeMechanism of Action
Thiophene-fused γ-lactamsSARS-CoV-2 Main Protease (Mpro)Reversible covalent inhibition of the active site cysteine residue. nih.gov
Thiophene and its analogsMERS-CoV and SARS-CoV Papain-like Protease (PLpro)Inhibition of protease activity. researchgate.net

Application in Materials Science

The unique electronic properties of the thiophene ring, characterized by its aromaticity and the presence of a sulfur atom that can participate in π-conjugation, make it an excellent component for advanced materials. This compound is a key monomer and functionalizing agent in the creation of organic semiconductors and conductive polymers.

Thiophene-based materials are at the forefront of research in organic semiconductors, which are utilized in a variety of electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these materials is highly dependent on their molecular structure and the degree of intermolecular order.

Polythiophenes, which are polymers composed of repeating thiophene units, are a major class of organic semiconductors. uri.edunih.gov The synthesis of polythiophenes can be achieved through various methods, including oxidative coupling and metal-catalyzed cross-coupling polymerizations. uri.educmu.edu this compound can be used to synthesize substituted thiophene monomers that are then polymerized. For instance, the chloromethyl group can be converted to other functional groups, such as alkyl or alkylthio chains, which enhance the solubility and processability of the resulting polymers and influence their self-assembly and charge transport properties. ntu.edu.tw The regioregularity of the polymer chain, which refers to the specific arrangement of the substituted thiophene units (head-to-tail vs. head-to-head/tail-to-tail), is crucial for achieving high charge carrier mobility. pkusz.edu.cn Synthetic strategies like the McCullough and Rieke methods have been developed to produce highly regioregular poly(3-alkylthiophenes). pkusz.edu.cn

Conducting polymers are organic materials that can conduct electricity, offering a unique combination of the electrical properties of metals with the mechanical properties and processing advantages of polymers. Polythiophenes are among the most studied classes of conductive polymers. uri.edu

The electrical conductivity of polythiophenes arises from the delocalized π-electrons along the polymer backbone. This conductivity can be significantly enhanced through a process called doping, which involves the partial oxidation or reduction of the polymer chain. The structure of the polythiophene, including the nature of any side chains, affects its conductivity. This compound can be utilized in the synthesis of functionalized polythiophenes where the side chains are designed to modulate the electronic properties and morphology of the polymer.

Beyond forming the backbone of polymers, this compound can be used to modify existing polymers through a process known as grafting. nih.govwikipedia.org Grafting involves attaching new polymer chains (the graft) to the backbone of an existing polymer. This technique allows for the combination of the properties of two different polymers into a single material.

For example, thiophene units can be grafted onto a polystyrene backbone. researchgate.net This can be achieved by first synthesizing a copolymer of styrene and a monomer containing a reactive group, such as 4-chloromethyl styrene. The chlorine groups can then be converted to thiophene groups, which can subsequently initiate the polymerization of thiophene monomers, resulting in a polystyrene-graft-polythiophene copolymer. researchgate.net The resulting material combines the processability of polystyrene with the electroactive properties of polythiophene. This approach can be used to create materials with enhanced thermal stability, conductivity, or other desired functionalities. researchgate.netresearchgate.net The reactive nature of the chloromethyl group in this compound makes it a suitable starting point for creating thiophene-functionalized macromonomers for "grafting through" polymerization methods. wikipedia.org

Future Directions and Research Opportunities for 2 Chloromethyl Thiophene

Exploration of Novel Derivatization Pathways

The reactivity of 2-(chloromethyl)thiophene makes it an ideal substrate for a multitude of chemical transformations. guidechem.com Future research will likely focus on expanding its synthetic utility through the exploration of novel derivatization pathways.

One promising area is the continued development of palladium-catalyzed cross-coupling reactions . These reactions have become a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, and this compound can serve as an effective electrophilic partner. Further investigation into novel catalyst systems and reaction conditions could unlock new synthetic routes to complex, functionalized thiophene (B33073) derivatives that were previously inaccessible.

Another avenue for exploration lies in the strategies for dearomatization of the thiophene ring . While thiophenes are aromatic and thus generally stable, the ability to selectively dearomatize the ring would open up a new dimension of chemical space, allowing for the synthesis of three-dimensional molecules with novel properties. Research in this area could focus on developing catalytic asymmetric dearomatization methods, yielding chiral thiophene-derived structures with potential applications in stereoselective synthesis and medicinal chemistry.

Furthermore, the synthesis of fused thiophene systems utilizing this compound as a starting material presents a rich area for future research. By designing intramolecular reactions, it is possible to construct polycyclic aromatic systems containing the thiophene moiety. These fused systems are of significant interest in materials science due to their unique electronic and photophysical properties.

Derivatization PathwayPotential Applications
Palladium-Catalyzed Cross-CouplingSynthesis of complex pharmaceuticals and agrochemicals.
Dearomatization of Thiophene RingAccess to novel 3D molecular architectures for drug discovery.
Synthesis of Fused Thiophene SystemsDevelopment of new organic electronic materials.

Development of Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of this compound, such as the chloromethylation of thiophene with formaldehyde (B43269) and hydrochloric acid, are often effective but can be associated with the use of hazardous reagents and the generation of significant waste. orgsyn.org A key future direction is the development of more environmentally benign and sustainable synthetic routes, aligning with the principles of green chemistry.

Research into alternative catalytic systems is paramount. The use of phase-transfer catalysts and ionic liquids has already shown promise in improving the efficiency of chloromethylation reactions. nbinno.com Future work could focus on developing highly active and recyclable solid-supported catalysts or exploring biocatalytic approaches to further minimize the environmental impact.

The use of greener reaction media is another critical aspect. Exploring the use of water as a solvent, as has been demonstrated for other thiophene derivatizations, could significantly improve the environmental profile of this compound synthesis. nih.gov Additionally, the application of enabling technologies such as ultrasound activation may lead to shorter reaction times, lower energy consumption, and improved yields under milder conditions. nih.gov The development of one-pot multicomponent reactions, catalyzed by species such as cobalt-based metal-organic frameworks (Co-MOFs), also represents a promising green approach for the synthesis of complex thiophene derivatives. nih.gov

Green Chemistry ApproachPotential Benefits
Alternative Catalytic SystemsIncreased efficiency, catalyst recyclability, reduced waste. nbinno.com
Greener Reaction MediaReduced use of volatile organic compounds, improved safety profile. nih.gov
Enabling TechnologiesReduced energy consumption, faster reaction rates. nih.gov
Multicomponent ReactionsIncreased atom economy, simplified purification procedures. nih.gov

Investigation of Undiscovered Biological Activities

Thiophene and its derivatives are known to possess a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This established pharmacological profile suggests that novel derivatives of this compound are likely to harbor undiscovered biological activities.

A systematic approach to the synthesis and screening of novel compound libraries derived from this compound could lead to the identification of new therapeutic agents. By introducing a wide range of functional groups and structural motifs onto the thiophene scaffold, it may be possible to modulate the biological activity and selectivity of the resulting molecules.

Future research should focus on screening these novel derivatives against a diverse panel of biological targets. This could include assays for antiviral activity , as has been demonstrated for other fused thiophene and thienopyrimidine derivatives, as well as for activity against neglected tropical diseases and emerging infectious diseases. nih.gov Furthermore, exploring the potential of these compounds as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's could be a fruitful area of investigation. nih.gov The discovery of novel thiophene derivatives as potent neuraminidase inhibitors for influenza treatment highlights the potential for identifying new antiviral agents. nih.gov

Potential Biological ActivityRationale
AntiviralKnown antiviral activity of related thiophene derivatives. nih.gov
AnticancerEstablished anticancer properties of the thiophene scaffold.
Acetylcholinesterase InhibitionPotential for treating neurodegenerative diseases. nih.gov
Neuraminidase InhibitionPotential for developing new influenza treatments. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, advanced computational modeling offers a powerful approach to accelerate the discovery and development of new derivatives and applications.

Density Functional Theory (DFT) calculations can be employed to gain a deeper understanding of the electronic structure, reactivity, and spectral properties of this compound and its derivatives. dntb.gov.uanih.govmdpi.com These calculations can predict key parameters such as HOMO-LUMO energy gaps, which are crucial for understanding the electronic behavior of molecules and their potential use in organic electronics. dntb.gov.ua DFT can also be used to study reaction mechanisms, helping to optimize synthetic procedures and predict the feasibility of novel derivatization pathways.

Furthermore, computational methods can be used for the virtual screening of compound libraries to identify potential drug candidates. By modeling the interaction of this compound derivatives with biological targets, it is possible to predict their binding affinity and selectivity, thereby prioritizing the synthesis of the most promising compounds for experimental testing. This approach can significantly reduce the time and cost associated with drug discovery. nih.gov

Computational MethodApplication
Density Functional Theory (DFT)Prediction of electronic properties, reactivity, and reaction mechanisms. dntb.gov.uanih.govmdpi.com
Virtual ScreeningIdentification of potential drug candidates by predicting binding to biological targets. nih.gov
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior of molecules and their interactions. nih.gov

Integration into Multidisciplinary Research Areas

The versatility of this compound makes it a valuable tool for a wide range of scientific disciplines. Future research should focus on fostering collaborations to integrate this compound into multidisciplinary research areas.

In materials science , derivatives of this compound are key components in the development of organic semiconducting materials for applications in flexible electronics, sensors, and solar cells. The ability to precisely tune the electronic properties of thiophene-based polymers through chemical modification opens up exciting possibilities for the creation of next-generation electronic devices.

In agrochemical research , this compound serves as an intermediate in the production of novel insecticides and pesticides. The development of new derivatives could lead to the discovery of more effective and environmentally friendly crop protection agents.

In medicinal chemistry and drug discovery , this compound will continue to be a crucial building block for the synthesis of complex molecular architectures that can interact with specific biological targets. Its use in fragment-based drug design and in the synthesis of novel heterocyclic systems holds great promise for the development of new medicines to address unmet medical needs.

Research AreaApplication of this compound
Materials ScienceSynthesis of organic semiconductors for electronics and photovoltaics.
AgrochemicalsDevelopment of new insecticides and pesticides.
Medicinal ChemistryBuilding block for the synthesis of novel therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-(Chloromethyl)thiophene, and how should experimental procedures be optimized for reproducibility?

  • Methodological Answer : A common synthesis route involves the chloromethylation of thiophene derivatives using reagents like formaldehyde and HCl under controlled conditions. For reproducibility, ensure stoichiometric ratios (e.g., 1:1.2 thiophene derivative to chloromethylating agent) and reaction temperatures (typically 60–80°C) are strictly maintained. Characterization should include 1H^1H-NMR to confirm the chloromethyl group (δ 4.5–5.0 ppm) and GC-MS for purity analysis. Always cite prior synthetic protocols and validate yields against published data to ensure consistency .

Q. What analytical techniques are critical for characterizing this compound, and how should discrepancies in spectral data be addressed?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify the chloromethyl (-CH2 _2Cl) group and thiophene ring protons.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 132 for C5 _5H5 _5ClS) and fragmentation patterns.
  • IR Spectroscopy : Detect C-Cl stretching vibrations (~600–800 cm1 ^{-1}).
    Discrepancies in data (e.g., unexpected splitting in NMR) may arise from impurities or solvent effects. Re-run analyses under standardized conditions and cross-reference with databases like NIST Chemistry WebBook .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.